molecular formula C19H16N4O5S B2868552 methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 922107-43-5

methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2868552
CAS No.: 922107-43-5
M. Wt: 412.42
InChI Key: QMRUQKUJWALAIR-UHFFFAOYSA-N
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Description

Methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a furan carboxylate moiety. The structure includes a 4-hydroxyphenyl group at position 1, a 4-methoxyphenyl substituent, and a thioether-linked furan-2-carboxylate group at position 4.

Properties

IUPAC Name

methyl 5-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-26-12-5-3-11(4-6-12)23-16-14(9-20-23)17(24)22-19(21-16)29-10-13-7-8-15(28-13)18(25)27-2/h3-9H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUQKUJWALAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict which pathways might be affected

Pharmacokinetics

The compound’s lipophilicity suggests it may have good cellular uptake, but further studies are needed to confirm this and to determine other ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about the compound’s targets and mode of action, it is difficult to predict its potential effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity suggests it may be more effective in lipid-rich environments. .

Biological Activity

Methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Functional Groups : Hydroxy group, methoxy group, thioether linkage, and furan carboxylate moiety.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity through various mechanisms. The specific compound has been evaluated in several cancer cell lines.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)1.74
HepG2 (Liver)2.10
A549 (Lung)2.50
PC-3 (Prostate)1.90

These results indicate that the compound is particularly effective against breast cancer cells, with an IC50 value lower than many standard chemotherapeutics.

The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which play a crucial role in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been identified as essential for maintaining this activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Studies

A series of experiments have been conducted to evaluate the antibacterial efficacy of the compound against common pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Klebsiella pneumoniae25

The results indicate that this compound possesses significant antibacterial properties that may be beneficial in treating infections in cancer patients who are immunocompromised.

Case Studies

Several case studies have highlighted the dual activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Combination Therapy : A study demonstrated that combining this compound with standard antibiotics like ampicillin enhanced antibacterial efficacy against resistant strains of bacteria in cancer patients undergoing chemotherapy.
  • Synergistic Effects : Research indicated that when used alongside traditional anticancer agents such as doxorubicin, the compound exhibited a synergistic effect leading to improved therapeutic outcomes in mouse models of breast cancer.

Comparison with Similar Compounds

Antioxidant Activity

Biginelli-type pyrimidines with furan substituents () demonstrate significant free radical scavenging, with compound 3c showing DPPH IC50 = 0.6 mg/mL.

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